molecular formula C11H14Cl2N4O B6193877 6-(2-aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 2680536-71-2

6-(2-aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B6193877
CAS No.: 2680536-71-2
M. Wt: 289.2
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Description

6-(2-aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a pyridine ring and a dihydropyrimidinone core. It is often used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification process often includes crystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.

Scientific Research Applications

6-(2-aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one: Lacks the aminoethyl group, which may affect its biological activity.

    6-(2-aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one: Similar structure but without the dihydrochloride form.

Uniqueness

6-(2-aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2680536-71-2

Molecular Formula

C11H14Cl2N4O

Molecular Weight

289.2

Purity

95

Origin of Product

United States

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